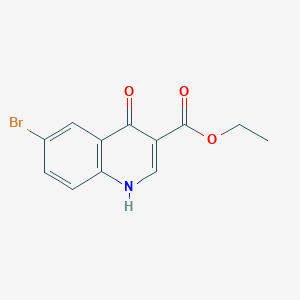
9-甲基菲
概述
描述
9-Methylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C15H12. It is a derivative of phenanthrene, where a methyl group is substituted at the 9th position of the phenanthrene ring system. This compound is known for its stability and resistance to biodegradation, making it a subject of interest in various scientific fields .
科学研究应用
9-Methylphenanthrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons and as a standard in chromatographic analysis.
Biology: Studies have investigated its role in the metabolic pathways of polycyclic aromatic hydrocarbons and its potential mutagenic effects.
Medicine: Research is ongoing into its potential as a biomarker for exposure to polycyclic aromatic hydrocarbons.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and as an intermediate in the synthesis of dyes and pigments
作用机制
Target of Action
9-Methylphenanthrene, a derivative of phenanthrene, primarily targets the cytochrome P450 enzymes in the liver . These enzymes play a crucial role in the metabolism of various substances, including drugs and toxins .
Mode of Action
The interaction of 9-Methylphenanthrene with its targets involves the process of bioactivation, which is a prerequisite for the mutagenicity and carcinogenicity of polycyclic aromatic hydrocarbons (PAHs) . The compound undergoes oxidation, facilitated by the cytochrome P450 enzymes, shifting the oxidative metabolism from the aromatic ring to the alkyl side chain .
Biochemical Pathways
The primary biochemical pathway affected by 9-Methylphenanthrene is the oxidative metabolism pathway . The alkyl substitution shifts the oxidative metabolism from the aromatic ring to the alkyl side chain . This shift in metabolism affects the overall metabolic conversion of the compound .
Pharmacokinetics
The pharmacokinetics of 9-Methylphenanthrene involves its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolized by cytochrome P450 enzymes in the liver . The length of the alkyl chain can influence the overall metabolism of the compound, with longer chains reducing the metabolic conversion .
Result of Action
The molecular and cellular effects of 9-Methylphenanthrene’s action primarily involve its mutagenic potential . Specifically, 9-Methylphenanthrene, in which the methyl group generates an additional bay region-like structural motif, showed mutagenicity toward Salmonella typhimurium TA98 and TA 100 .
Action Environment
The action of 9-Methylphenanthrene can be influenced by various environmental factors. For instance, the presence of certain petroleum-derived products and environmental contaminants can potentially increase exposure to alkylated PAHs, including 9-Methylphenanthrene . Furthermore, the compound’s action, efficacy, and stability can be affected by factors such as temperature and pH .
生化分析
Biochemical Properties
9-Methylphenanthrene plays a significant role in biochemical reactions, particularly in the context of its metabolism by cytochrome P450 enzymes. These enzymes, found in the liver, are responsible for the oxidative metabolism of 9-Methylphenanthrene, converting it into various metabolites. The interaction between 9-Methylphenanthrene and cytochrome P450 enzymes involves the hydroxylation of the aromatic ring and the methyl group, leading to the formation of hydroxylated metabolites . These metabolites can further interact with other biomolecules, potentially leading to mutagenic and carcinogenic effects.
Cellular Effects
The effects of 9-Methylphenanthrene on cells are diverse and can influence several cellular processes. In various cell types, 9-Methylphenanthrene has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 9-Methylphenanthrene can activate the aryl hydrocarbon receptor (AhR) pathway, leading to changes in the expression of genes involved in xenobiotic metabolism . Additionally, 9-Methylphenanthrene can induce oxidative stress, resulting in the production of reactive oxygen species (ROS) that can damage cellular components and disrupt normal cellular functions.
Molecular Mechanism
At the molecular level, 9-Methylphenanthrene exerts its effects through several mechanisms. One key mechanism involves the binding of 9-Methylphenanthrene to the AhR, which translocates to the nucleus and binds to specific DNA sequences, altering gene expression . Furthermore, 9-Methylphenanthrene can inhibit or activate various enzymes, including those involved in detoxification processes. The formation of DNA adducts by 9-Methylphenanthrene metabolites is another critical mechanism, which can lead to mutations and potentially carcinogenesis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9-Methylphenanthrene can change over time. The stability and degradation of 9-Methylphenanthrene are important factors that influence its long-term effects on cellular function. Studies have shown that 9-Methylphenanthrene can be relatively stable under certain conditions, but it can also undergo degradation, leading to the formation of various metabolites . Long-term exposure to 9-Methylphenanthrene in vitro and in vivo has been associated with sustained oxidative stress and persistent changes in gene expression, which can have lasting impacts on cellular health.
Dosage Effects in Animal Models
The effects of 9-Methylphenanthrene vary with different dosages in animal models. At low doses, 9-Methylphenanthrene may induce mild oxidative stress and minor changes in gene expression. At higher doses, the compound can cause significant toxic effects, including liver damage, inflammation, and increased risk of cancer . Threshold effects have been observed, where certain dosages of 9-Methylphenanthrene lead to a marked increase in adverse outcomes, highlighting the importance of dose-dependent studies in understanding its toxicity.
Metabolic Pathways
9-Methylphenanthrene is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes hydroxylate 9-Methylphenanthrene, producing hydroxylated metabolites that can undergo further conjugation reactions, such as glucuronidation and sulfation . These metabolic processes are crucial for the detoxification and elimination of 9-Methylphenanthrene from the body. Some metabolites may retain biological activity and contribute to the compound’s overall toxicity.
Transport and Distribution
The transport and distribution of 9-Methylphenanthrene within cells and tissues are influenced by various factors, including its lipophilicity and interactions with transport proteins. 9-Methylphenanthrene can diffuse across cell membranes and accumulate in lipid-rich tissues . Additionally, specific transporters may facilitate its uptake and distribution within the body. The localization and accumulation of 9-Methylphenanthrene in certain tissues can affect its biological activity and toxicity.
Subcellular Localization
The subcellular localization of 9-Methylphenanthrene is an important aspect of its activity and function. 9-Methylphenanthrene can localize to different cellular compartments, including the cytoplasm, nucleus, and mitochondria . Post-translational modifications and targeting signals may direct 9-Methylphenanthrene to specific organelles, where it can exert its effects. For example, the presence of 9-Methylphenanthrene in the nucleus can influence gene expression, while its accumulation in mitochondria can impact cellular energy metabolism and induce oxidative stress.
准备方法
Synthetic Routes and Reaction Conditions: 9-Methylphenanthrene can be synthesized through several methods. One common approach involves the methylation of phenanthrene using methyl chloride in the presence of a strong base such as sodium amide. The reaction typically occurs under reflux conditions to ensure complete methylation .
Industrial Production Methods: Industrial production of 9-Methylphenanthrene often involves the catalytic alkylation of phenanthrene. This process uses a catalyst such as aluminum chloride to facilitate the reaction between phenanthrene and methyl chloride. The reaction is carried out at elevated temperatures and pressures to achieve high yields .
Types of Reactions:
Oxidation: 9-Methylphenanthrene can undergo oxidation reactions to form phenanthrenequinone. This reaction typically uses oxidizing agents such as chromic acid.
Reduction: Reduction of 9-Methylphenanthrene can yield 9,10-dihydrophenanthrene when hydrogen gas and a catalyst like Raney nickel are used.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur at the 9th position.
Common Reagents and Conditions:
Oxidation: Chromic acid, under acidic conditions.
Reduction: Hydrogen gas with Raney nickel catalyst.
Substitution: Bromine in the presence of a solvent like carbon tetrachloride.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
相似化合物的比较
- 1-Methylphenanthrene
- 2-Methylphenanthrene
- 3-Methylphenanthrene
Comparison: 9-Methylphenanthrene is unique due to its position of methyl substitution, which influences its chemical reactivity and biological effects. For instance, 1-Methylphenanthrene and 3-Methylphenanthrene do not exhibit the same level of mutagenicity as 9-Methylphenanthrene. The presence of the methyl group at the 9th position creates an additional bay region-like structural motif, enhancing its mutagenic potential .
属性
IUPAC Name |
9-methylphenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-11-10-12-6-2-3-8-14(12)15-9-5-4-7-13(11)15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALBHIYZSZZWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061258 | |
| Record name | 9-Methylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883-20-5 | |
| Record name | 9-Methylphenanthrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methylphenanthrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methylphenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-methylphenanthrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9-METHYLPHENANTHRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7L11K6S3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 9-Methylphenanthrene?
A1: 9-Methylphenanthrene has a molecular formula of C15H12 and a molecular weight of 192.26 g/mol.
Q2: Is there any spectroscopic data available for 9-Methylphenanthrene?
A2: While the provided research papers do not delve into detailed spectroscopic analysis, they do mention the use of GC-MS for identification and quantification. [] Further research in spectroscopic databases would provide comprehensive data.
Q3: How does the stability of 9-Methylphenanthrene change under high temperature and pressure conditions?
A3: Studies demonstrate that 9-Methylphenanthrene undergoes hydrous pyrolysis under high temperature and pressure, leading to the formation of phenanthrene and 9-fluorenone. [, ] The isomerization ratio decreases at higher temperatures, while the yields of phenanthrene and 9-fluorenone increase. []
Q4: What happens when 9-Methylphenanthrene is subjected to flow-vacuum pyrolysis?
A4: Flow-vacuum pyrolysis of 9-Methylphenanthrene yields various products depending on the temperature. At lower temperatures (500-700°C), the primary product is 10,11-dihydro-12H-dibenzo[a,d]cycloocten-5-one. At higher temperatures, anthracene dominates, alongside minor products like 9-methylanthracene, phenanthrene, fluorene, and others. []
Q5: Does 9-Methylphenanthrene exhibit any significant catalytic properties?
A5: The provided research does not highlight any specific catalytic properties of 9-Methylphenanthrene. Its primary focus is on its presence in environmental samples, thermal degradation, and potential as a maturity indicator in geochemical studies.
Q6: Have there been any computational studies on the thermal decomposition of 9-Methylphenanthrene?
A6: Yes, density functional theory has been employed to investigate the kinetics of elementary reactions involved in the thermal cracking of 9-Methylphenanthrene. [] This research focused on calculating activation energies and pre-exponential frequency factors for key reactions.
Q7: How does the position of the methyl group influence the biodegradation of methylphenanthrenes?
A7: Research indicates that the position of the methyl group significantly affects the biodegradation rate of methylphenanthrenes. Specifically, 2-Methylphenanthrene degrades faster than 9-Methylphenanthrene. [, ]
Q8: Does the presence of a methyl group influence the reactivity of phenanthrene in sulfur-bridging reactions?
A8: Yes, the presence and position of a methyl group can influence sulfur-bridging reactions. While 1-Phenylnaphthalene undergoes sulfur bridging to form benzo[b]naphtho[1,2-d]thiophene, both 3-Methylphenanthrene and 9-formylphenanthrene diethyl acetal lose their substituents during the reaction, resulting in phenanthro[4,5-bcd]thiophene. []
Q9: Are there specific formulation strategies mentioned to improve the stability or solubility of 9-Methylphenanthrene?
A9: The research provided does not focus on formulation strategies for 9-Methylphenanthrene. As it is primarily studied in environmental and geochemical contexts, formulation strategies are not within the scope of these studies.
Q10: Is 9-Methylphenanthrene considered an environmental contaminant?
A10: While not explicitly labeled as a contaminant, 9-Methylphenanthrene is recognized as a polycyclic aromatic hydrocarbon (PAH). PAHs, as a class, are known environmental contaminants. []
Q11: What is the role of 9-Methylphenanthrene in geochemical studies?
A11: 9-Methylphenanthrene serves as a potential indicator of thermal maturity in source rocks and oils. Its presence, alongside other methylphenanthrenes, helps evaluate the thermal history of geological formations. [, ]
Q12: How does the presence of 9-Methylphenanthrene relate to the Cretaceous/Palaeogene boundary transition?
A12: Studies of the Um Sohryngkew river section reveal a subordinate amount of 9-Methylphenanthrene and other low molecular weight methylphenanthrenes in the layer succeeding the layer with a high abundance of combustion-derived PAHs. This suggests a complex interplay of environmental factors and potential sources of these compounds during that period. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
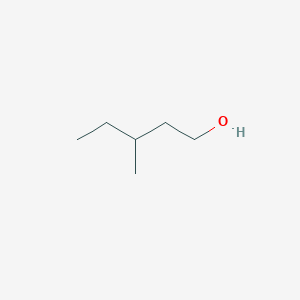
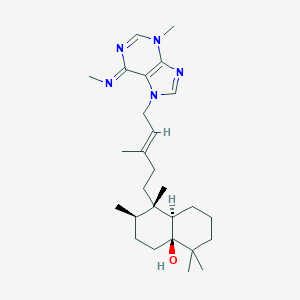
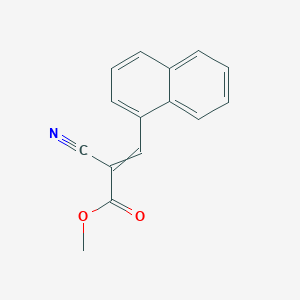
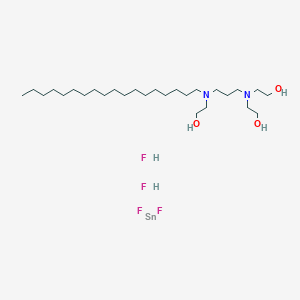
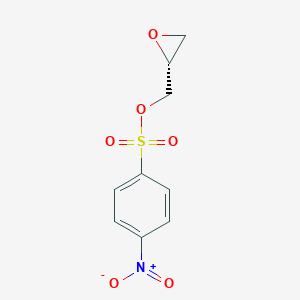
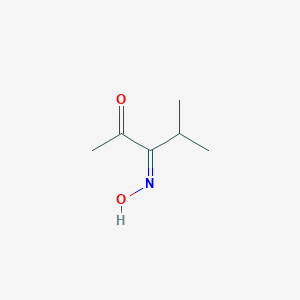
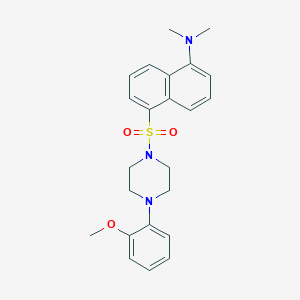
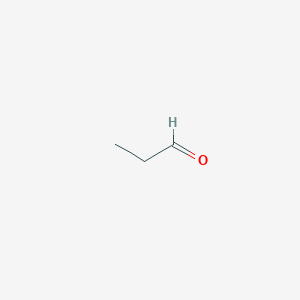
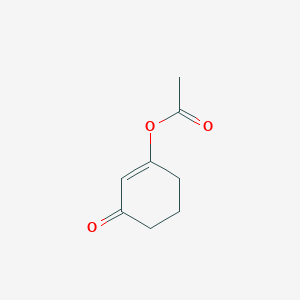

![2-isopropyl-2H-pyrrolo[3,4-c]pyridine](/img/structure/B47426.png)
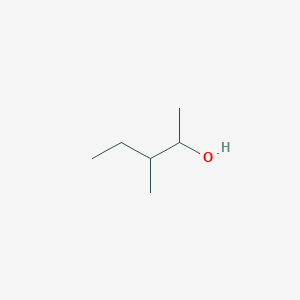
![Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B47430.png)
